molecular formula C8H13NO2 B13787900 5-[(E)-but-2-enyl]morpholin-2-one

5-[(E)-but-2-enyl]morpholin-2-one

Katalognummer: B13787900
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: WXMLLIQBAIOTJG-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(E)-but-2-enyl]morpholin-2-one is a heterocyclic compound that features both amine and ether functional groups. This compound is part of the morpholine family, which is known for its widespread availability in natural products and biologically relevant compounds. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-but-2-enyl]morpholin-2-one can be achieved through a sequence of coupling, cyclization, and reduction reactions. One common method involves the use of 1,2-amino alcohols and α-haloacid chlorides. The process typically includes:

Industrial Production Methods

Industrial production of this compound often employs a one-pot approach to minimize purification steps and reduce costs. This method involves the use of commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines. The reaction sequence includes a Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(E)-but-2-enyl]morpholin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Copper (I) chloride, acetic acid, molecular oxygen.

    Reduction: Palladium or iridium catalysts.

    Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted morpholin-2-ones, which can be further functionalized for specific applications .

Wirkmechanismus

The mechanism of action of 5-[(E)-but-2-enyl]morpholin-2-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as phosphoinositide-3-kinase, which plays a key role in cellular signaling pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(E)-but-2-enyl]morpholin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

5-[(E)-but-2-enyl]morpholin-2-one

InChI

InChI=1S/C8H13NO2/c1-2-3-4-7-6-11-8(10)5-9-7/h2-3,7,9H,4-6H2,1H3/b3-2+

InChI-Schlüssel

WXMLLIQBAIOTJG-NSCUHMNNSA-N

Isomerische SMILES

C/C=C/CC1COC(=O)CN1

Kanonische SMILES

CC=CCC1COC(=O)CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.